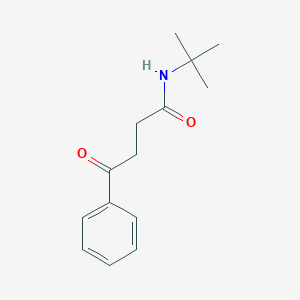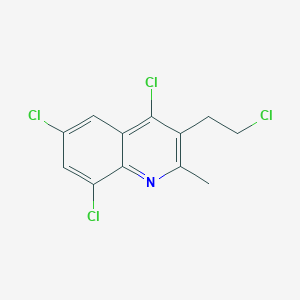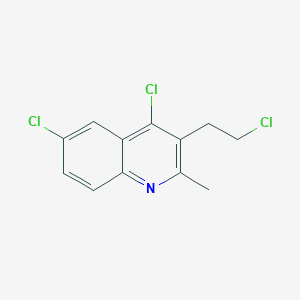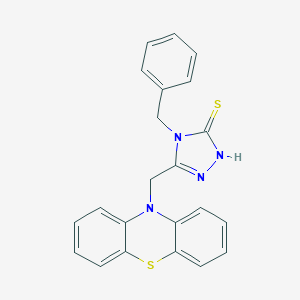
N-(tert-butyl)-4-oxo-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-oxo-4-phenylbutanamide, commonly known as OTBPA, is a chemical compound that belongs to the class of amides. OTBPA has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
OTBPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. OTBPA has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The exact mechanism of action of OTBPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. OTBPA has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects:
OTBPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. OTBPA has also been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of OTBPA is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of OTBPA is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on OTBPA. One area of interest is its potential use as a drug delivery agent for the treatment of neurological disorders. OTBPA has also been studied for its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of OTBPA and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
OTBPA can be synthesized through the reaction of tert-butylacetic anhydride with 4-phenylbutanoic acid in the presence of a catalyst. The resulting product is then treated with ammonia to form OTBPA. The synthesis of OTBPA is a relatively simple process and can be carried out in a laboratory setting.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-tert-butyl-4-oxo-4-phenylbutanamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)15-13(17)10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |
Clé InChI |
BOVWBFSNTINPOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)


![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


